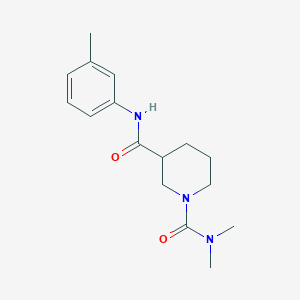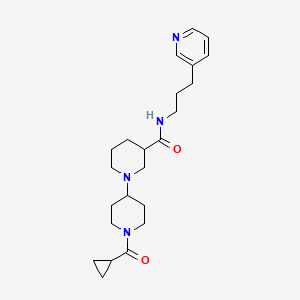![molecular formula C13H21N3O2 B5296126 N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as IMET or IMET-1. Its unique chemical structure and properties make it an attractive candidate for use in various scientific applications.
Mechanism of Action
The mechanism of action of IMET-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation. Specifically, IMET-1 has been shown to inhibit the activity of the enzyme CD73, which is involved in the production of adenosine, a molecule that can promote tumor growth.
Biochemical and Physiological Effects:
IMET-1 has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation and the modulation of immune system function. Additionally, it has been shown to have anti-inflammatory effects, which could have implications for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of IMET-1 is its potential as a tool for studying protein-protein interactions, which could have significant implications for drug discovery. Additionally, its activity against certain types of cancer cells makes it a potential candidate for use in cancer therapy. However, there are also limitations to its use in lab experiments, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are a number of potential future directions for research on IMET-1. One area of focus could be on further elucidating its mechanism of action, which could help to identify potential targets for cancer therapy. Additionally, research could be conducted to explore the potential use of IMET-1 in combination with other drugs or therapies for the treatment of cancer. Finally, further studies could be conducted to explore its potential as a tool for studying protein-protein interactions and its implications for drug discovery.
Synthesis Methods
The synthesis of IMET-1 involves a multi-step process that requires the use of various reagents and catalysts. The process begins with the reaction of isopropylamine with 2-chloroacetyl tetrahydrofuran to form N-isopropyltetrahydrofuran-3-carboxamide. This intermediate compound is then reacted with 1-methylimidazole and sodium hydride to produce the final product, N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide.
Scientific Research Applications
IMET-1 has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to have promising activity against certain types of cancer cells, making it a potential candidate for use in cancer therapy. Additionally, IMET-1 has been studied for its potential use as a tool for studying protein-protein interactions, which could have significant implications for drug discovery.
properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)16(8-12-14-5-6-15(12)3)13(17)11-4-7-18-9-11/h5-6,10-11H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDVFZILXOLYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN1C)C(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5296052.png)
![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)

![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5296086.png)
![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)
![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![N-(cyclopropylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5296134.png)
![1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine](/img/structure/B5296140.png)